molecular formula C6H9F2N B13534314 6,6-Difluorobicyclo[3.1.0]hex-2-ylamine

6,6-Difluorobicyclo[3.1.0]hex-2-ylamine

Cat. No.: B13534314
M. Wt: 133.14 g/mol
InChI Key: RKHKSCSLKHYRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Difluorobicyclo[310]hexan-2-amine is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 6th position of the bicyclo[310]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-difluorobicyclo[3.1.0]hexan-2-amine typically involves the fluorination of bicyclo[3.1.0]hexane derivatives. One common method includes the reaction of bicyclo[3.1.0]hexan-2-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 6,6-difluorobicyclo[3.1.0]hexan-2-one can then be converted to the amine via reductive amination using ammonia or an amine source under reducing conditions .

Industrial Production Methods

Industrial production methods for 6,6-difluorobicyclo[3.1.0]hexan-2-amine may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluorobicyclo[3.1.0]hexan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6-Difluorobicyclo[3.1.0]hexan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-difluorobicyclo[3.1.0]hexan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular signaling pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

    6,6-Difluorobicyclo[3.1.0]hexan-3-one: A structurally similar compound with a ketone group instead of an amine.

    6,6-Difluorobicyclo[3.1.0]hexan-2-one: Another related compound with a ketone group at the 2nd position.

Uniqueness

6,6-Difluorobicyclo[3.1.0]hexan-2-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its ketone analogs. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

6,6-difluorobicyclo[3.1.0]hexan-2-amine

InChI

InChI=1S/C6H9F2N/c7-6(8)3-1-2-4(9)5(3)6/h3-5H,1-2,9H2

InChI Key

RKHKSCSLKHYRPW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2(F)F)N

Origin of Product

United States

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